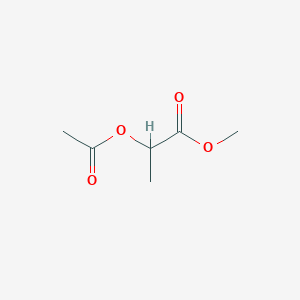

Methyl 2-acetoxypropanoate

Description

Properties

IUPAC Name |

methyl 2-acetyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFFGYLLUHQSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277951 | |

| Record name | methyl 2-acetoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-75-9 | |

| Record name | Propanoic acid, 2-(acetyloxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 5219 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-acetoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Methyl 2-acetoxypropanoate?

An In-Depth Technical Guide to the Physical Properties of Methyl 2-acetoxypropanoate

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in a structured format, outlining general experimental methodologies for property determination, and visualizing key chemical transformations.

Chemical Identity

-

IUPAC Name: methyl 2-acetyloxypropanoate[1]

-

CAS Number: 6284-75-9[1]

-

Molecular Formula: C₆H₁₀O₄[1]

-

Synonyms: Methyl 2-acetoxypropionate, Propanoic acid, 2-(acetyloxy)-, methyl ester[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various scientific applications.

| Property | Value | Source(s) |

| Molecular Weight | 146.14 g/mol | [1] |

| Boiling Point | 172.4°C at 760 mmHg | [3] |

| Density | 1.083 g/cm³ | [3] |

| Refractive Index | 1.408 | [3] |

| Water Solubility | 81.2 g/L at 25°C (Estimate) | [2] |

| Flash Point | 77.2°C | [3] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical indicator of purity.

Methodology: Distillation Method

A common and effective method for determining the boiling point of a liquid is through distillation.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distilling flask to ensure an accurate reading of the vapor temperature.

-

Procedure: The liquid sample (this compound) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises, is cooled by the condenser, and the resulting liquid (distillate) is collected in the receiving flask.

-

Measurement: The temperature is recorded when the vapor temperature stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Density

Density is the mass of a substance per unit of volume (ρ = m/V) and is an important physical constant.

Methodology: Pycnometer Method

A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

-

Mass of Empty Pycnometer: A clean and dry pycnometer is accurately weighed on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.

-

Mass of Pycnometer with Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is recorded.

-

Calculation: The volume of the pycnometer is determined from the mass and known density of the reference liquid. The density of the this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Methodology: Abbé Refractometer

An Abbé refractometer is a common instrument for measuring the refractive index of liquids.

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Chemical Pathways

Synthesis of this compound

This compound is synthesized via the esterification of 2-acetoxypropanoic acid with methanol. This reaction is typically catalyzed by a strong acid.

Caption: Synthesis of this compound via Fischer esterification.

Conversion to Methyl Acrylate

This compound can be converted to methyl acrylate. This process is of industrial interest for the production of acrylic acid and its esters.

Caption: Conversion of this compound to Methyl Acrylate.

References

Methyl 2-acetoxypropanoate chemical structure and formula.

An In-depth Technical Guide to Methyl 2-acetoxypropanoate

This technical guide provides a comprehensive overview of the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical structure, formula, physical and chemical properties, and provides a theoretical framework for its synthesis.

Chemical Identity and Structure

This compound is an organic compound classified as a methyl ester of 2-acetoxypropanoic acid.

Chemical Formula: C₆H₁₀O₄[1]

IUPAC Name: methyl 2-acetyloxypropanoate[1]

Synonyms:

-

Methyl 2-acetoxypropionate[2]

-

Propanoic acid, 2-(acetyloxy)-, methyl ester

Key Identifiers:

Molecular Weight: 146.14 g/mol [1]

Chemical Structure:

The structure of this compound features a propanoate backbone with an acetoxy group at the second carbon and a methyl ester at the carboxyl group.

(A) 2D Structure

(B) 3D Conformer

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 146.14 g/mol | [1] |

| Boiling Point | 172.4°C at 760 mmHg | [3] |

| Density | 1.083 g/cm³ | [3] |

| Refractive Index | 1.408 | [3] |

| Flash Point | 77.2°C | [3] |

| Water Solubility | 81.2 g/L at 25°C | [2] |

| LogP | 0.111 | [3] |

Synthesis Pathway

The synthesis of this compound can be conceptually understood as a two-step process involving the esterification of lactic acid followed by acetylation. This pathway is a common method for the laboratory preparation of this and similar compounds.

Theoretical Experimental Protocol

Step 1: Esterification of Lactic Acid

-

Reaction Setup: Combine lactic acid with an excess of methanol (B129727) in a round-bottom flask.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion, forming methyl lactate (B86563).

-

Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the methyl lactate from the aqueous solution using a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude methyl lactate can be further purified by distillation.

Step 2: Acetylation of Methyl Lactate

-

Reaction Setup: Dissolve the purified methyl lactate in a suitable solvent, such as dichloromethane (B109758) or pyridine.

-

Reagent Addition: Slowly add acetic anhydride (B1165640) to the solution at a controlled temperature (typically 0°C to room temperature).

-

Reaction Time: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the excess acetic anhydride by the slow addition of water.

-

Extraction: Extract the desired product, this compound, into an organic solvent.

-

Washing: Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine to remove impurities.

-

Final Purification: Dry the organic layer, remove the solvent, and purify the final product by distillation under reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

A Technical Guide to Methyl 2-acetoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-acetoxypropanoate, a valuable chemical intermediate. The document details its chemical properties, synthesis, applications, and relevant experimental protocols, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Nomenclature

The compound known as this compound is an ester derived from lactic acid. Its formal IUPAC name is methyl 2-acetyloxypropanoate .[1][2] It is also referred to by several synonyms, including Methyl 2-acetoxypropionate and Propanoic acid, 2-(acetyloxy)-, methyl ester.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [1][3][4] |

| Molecular Weight | 146.14 g/mol | [1][3] |

| CAS Number | 6284-75-9 | [1][3] |

| Boiling Point | ~185.7 °C (estimate) | [3] |

| Density | ~1.095 g/cm³ (estimate) | [3] |

| Water Solubility | 81.2 g/L (at 25 °C) | [3] |

| InChIKey | QTFFGYLLUHQSAS-UHFFFAOYSA-N | [1] |

Synthesis and Production

This compound is typically synthesized through the acetylation of methyl lactate (B86563). This reaction involves treating methyl lactate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst.

Caption: Synthesis of this compound via acetylation.

Applications in Research and Industry

This compound serves as a key intermediate in organic synthesis. Its bifunctional nature, containing two ester groups, makes it a versatile building block for more complex molecules.

A significant industrial application is its use as a precursor in the production of methyl acrylate (B77674).[5] Methyl acrylate is a monomer used to produce acrylic acid and various polymers. The conversion process involves the thermal elimination of acetic acid from this compound.[5] This route is an important advancement as it allows for the efficient manufacture of highly pure acrylic acid.[5]

While not a drug itself, its structural motifs are relevant in drug design. The introduction of a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties, a strategy often employed in lead compound optimization.[6][7] As such, derivatives of this compound can be explored as scaffolds or intermediates in the synthesis of new chemical entities.

Caption: Industrial conversion pathway from MAPA to acrylic acid.

Spectroscopic Profile

The structural characterization of this compound relies on standard spectroscopic techniques. The expected data from NMR, IR, and Mass Spectrometry are outlined below.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (~2.1 ppm), a singlet for the ester methyl protons (~3.7 ppm), a doublet for the C3 methyl protons (~1.5 ppm), and a quartet for the C2 proton (~5.0 ppm).

-

¹³C NMR: The spectrum will feature distinct signals for the two carbonyl carbons (one for the acetate (B1210297) and one for the propanoate ester, ~170 ppm), the methoxy (B1213986) carbon (~52 ppm), the alpha-carbon (~68 ppm), and the three methyl carbons (~20 ppm and ~16 ppm).

5.2 Infrared (IR) Spectroscopy The IR spectrum is characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, typically found in the region of 1735-1750 cm⁻¹. C-O stretching bands will also be prominent between 1000-1300 cm⁻¹.

5.3 Mass Spectrometry (MS) Upon electron ionization, the molecular ion peak (m/z = 146.05) may be observed. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the acetoxy group (-OCOCH₃).

Experimental Protocols

Synthesis of this compound from Methyl Lactate

This protocol describes a standard laboratory procedure for the acetylation of methyl lactate using acetic anhydride.

Materials:

-

Methyl lactate

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable catalyst/base)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl lactate (1.0 eq).

-

Addition of Reagents: Add pyridine (1.2 eq) to the flask, followed by the slow, dropwise addition of acetic anhydride (1.2 eq). The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Acetic anhydride and pyridine are corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) must be worn.

References

- 1. This compound | C6H10O4 | CID 221165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scitoys.com [scitoys.com]

- 3. methyl 2-acetyloxypropanoate | 6284-75-9 [chemicalbook.com]

- 4. doronscientific.com [doronscientific.com]

- 5. WO2013169589A1 - Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid - Google Patents [patents.google.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-acetoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

CAS Registry Numbers:

-

Methyl (R)-2-acetoxypropanoate: 636-48-6

-

Methyl (S)-2-acetoxypropanoate: 14031-88-0

Introduction

This compound is a chiral ester derived from lactic acid, a renewable resource. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of chemical research and drug development. As a chiral building block, it holds potential in asymmetric synthesis, and its derivatives are of interest in various chemical industries.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1] It is miscible with many organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| CAS Registry Number (Racemic) | 6284-75-9 | [1][2] |

| Boiling Point | 172.4 °C at 760 mmHg | |

| Density | 1.083 g/cm³ | |

| Flash Point | 77.2 °C | |

| Refractive Index | 1.408 | |

| Water Solubility | 81.2 g/L at 25 °C | |

| LogP | 0.111 |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the esterification of lactic acid followed by acetylation. A common laboratory-scale preparation involves the reaction of methyl lactate (B86563) with acetic anhydride (B1165640).

Experimental Protocol: Acetylation of Methyl Lactate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Methyl lactate

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl lactate in an excess of diethyl ether.

-

Slowly add acetic anhydride to the solution, followed by a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The analysis of this compound and its enantiomers is crucial for quality control and for studying its applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

GC-MS Analysis

GC-MS is a suitable method for the identification and quantification of this compound. A typical method would involve a non-polar capillary column and electron ionization (EI) mass spectrometry. The mass spectrum of this compound would show characteristic fragmentation patterns that can be used for its identification.[1]

Chiral HPLC Analysis

As this compound is a chiral molecule, the separation of its enantiomers is often necessary. This can be achieved using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is typically effective for the separation of such esters.

-

Mobile Phase: A normal-phase eluent system, such as a mixture of hexane (B92381) and isopropanol, is commonly used. The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the ester functionality.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally used.

-

Temperature: The separation is typically performed at room temperature.

The retention times of the (R)- and (S)-enantiomers will differ on the chiral column, allowing for their individual quantification.

Applications in Research and Industry

While direct applications of this compound in drug development are not extensively documented, its role as a chiral building block and a chemical intermediate is of significant interest.

Chiral Building Block in Organic Synthesis

Enantiomerically pure (R)- or (S)-Methyl 2-acetoxypropanoate can serve as a valuable starting material in the asymmetric synthesis of more complex molecules. The acetoxy and methyl ester groups can be selectively modified to introduce new functionalities with stereochemical control.

Intermediate in Chemical Manufacturing

This compound is used as an intermediate in the production of other chemicals. For instance, it can be pyrolyzed to produce methyl acrylate (B77674), a monomer used in the polymer industry.[3]

Potential in Polymer Chemistry

Derivatives of lactic acid are used in the synthesis of biodegradable polymers such as polylactic acid (PLA). While not a direct monomer for PLA, the functionalities present in this compound could be explored for the synthesis of novel biodegradable polymers with tailored properties for applications like drug delivery.

Logical Relationship of Key Aspects

The following diagram illustrates the interconnectedness of the synthesis, analysis, and applications of this compound.

Caption: Key aspects of this compound from synthesis to application.

Conclusion

This compound is a versatile chiral compound with established and potential applications in chemical synthesis and industry. For researchers and professionals in drug development, its primary value lies in its potential as a chiral building block for the synthesis of complex, enantiomerically pure molecules. Further research into its biological activity and its utility in the development of novel materials for pharmaceutical applications is warranted.

References

An In-depth Technical Guide to Methyl 2-acetoxypropanoate and Its Synonyms

For professionals in research, science, and drug development, a precise understanding of chemical compounds is paramount. This guide provides a comprehensive overview of Methyl 2-acetoxypropanoate, including its various synonyms found in scientific literature, key quantitative data, and detailed experimental protocols.

Synonyms and Identification

This compound is known by several names in scientific and commercial contexts. Accurate identification is crucial for literature searches and procurement. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Synonym | CAS Number |

| This compound | 6284-75-9 |

| Methyl 2-acetyloxypropanoate | 6284-75-9 |

| Methyl 2-acetoxypropionate | 6284-75-9 |

| Propanoic acid, 2-(acetyloxy)-, methyl ester | 6284-75-9 |

| Methyl (R)-2-acetoxypropanoate | 6284-75-9 |

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | PubChem[1] |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| Boiling Point | 172.4°C at 760 mmHg | Guidechem[2] |

| Density | 1.083 g/cm³ | Guidechem[2] |

| Refractive Index | 1.408 | Guidechem[2] |

| Water Solubility | 81.2 g/L at 25°C (estimate) | ChemicalBook[3] |

| LogP | 0.11100 | Guidechem[2] |

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below.

Protocol 1: Synthesis of this compound via Acetylation of Methyl Lactate (B86563)

This protocol describes the synthesis of this compound by the reaction of methyl lactate with acetic anhydride (B1165640).

Materials:

-

Methyl lactate

-

Acetic anhydride

-

Pyridine (B92270) (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine methyl lactate (1 equivalent) and pyridine (1.2 equivalents).

-

Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Conversion of this compound to Methyl Acrylate

This protocol is adapted from patent literature and describes the thermal conversion of this compound.

Materials:

-

This compound (MAPA)

-

Inert gas (e.g., Nitrogen)

-

Tube furnace reactor

-

Gas flow controllers

-

Condensation trap

-

Gas chromatograph (GC) for analysis

Procedure:

-

Set up a tube furnace reactor packed with an inert material (e.g., quartz chips).

-

Establish a continuous flow of an inert gas (e.g., Nitrogen at 80 mL/min) through the reactor.

-

Heat the furnace to the desired reaction temperature (e.g., 560 °C).

-

Introduce a liquid feed of this compound into a vaporizer to create a gaseous mixture with the inert gas.

-

Pass the gaseous mixture through the heated tube reactor.

-

The product stream exiting the reactor is cooled in a condensation trap to collect the liquid products.

-

Analyze the collected liquid product by gas chromatography (GC) to determine the molar yield and selectivity of methyl acrylate.

Visualizations

Signaling Pathways

Currently, there is no specific signaling pathway in which this compound has been identified as a key signaling molecule in the available scientific literature. Therefore, a diagram for a signaling pathway cannot be provided.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

Molecular weight of Methyl 2-acetoxypropanoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and synthesis of Methyl 2-acetoxypropanoate (CAS No: 6284-75-9). The information herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 146.14 g/mol | [1] |

| Exact Mass | 146.05790880 Da | [1] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| IUPAC Name | methyl 2-acetyloxypropanoate | [1] |

| Boiling Point | ~185.7 °C (estimated) | [2] |

| Density | ~1.095 g/cm³ (estimated) | [2] |

| Water Solubility | 81.2 g/L at 25 °C | [2] |

| XLogP3-AA | 0.4 | [1] |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.10 | Quartet (q) | 1H | CH-O |

| ~3.76 | Singlet (s) | 3H | O-CH₃ (ester) |

| ~2.10 | Singlet (s) | 3H | C(=O)-CH₃ (acetyl) |

| ~1.49 | Doublet (d) | 3H | CH-CH₃ |

Note: Predicted shifts are based on standard chemical shift tables and data for similar structures. Actual experimental values may vary slightly.[3]

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~171.0 | Quaternary | C=O (propanoate ester) |

| ~170.0 | Quaternary | C=O (acetate ester) |

| ~69.0 | Tertiary | CH-O |

| ~52.5 | Primary | O-CH₃ |

| ~20.5 | Primary | C(=O)-CH₃ |

| ~16.5 | Primary | CH-CH₃ |

Note: Predicted shifts are based on standard chemical shift tables and data for similar structures.[4][5]

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2990 - 2950 | Medium | C-H stretch (alkane) |

| ~1750 - 1735 | Strong | C=O stretch (ester carbonyl) |

| ~1240 - 1200 | Strong | C-O stretch (ester) |

| ~1100 - 1000 | Strong | C-O stretch |

Note: These are characteristic absorption ranges for esters. The spectrum for this compound will exhibit strong peaks in these regions.[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocol: Acetylation of Methyl Lactate (B86563)

This protocol describes the synthesis of this compound from methyl lactate and acetic anhydride (B1165640).

Materials:

-

Methyl lactate

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

Water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask containing methyl lactate, add a catalytic amount of sulfuric acid.

-

Cool the flask in an ice bath.

-

Add acetic anhydride dropwise to the stirred solution while maintaining the temperature between 20-40°C.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quench the reaction by slowly adding water to hydrolyze any unreacted acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analytical Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR) or an internal standard like Tetramethylsilane (TMS).

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition:

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest identified and labeled.

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

GC Method:

-

Injector: Split/splitless injector, typically at 250°C.

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion (M⁺) peak and characteristic fragmentation patterns.

Key Chemical Transformations and Relationships

This compound is a valuable intermediate in organic synthesis. One notable application is its conversion to methyl acrylate (B77674), a key monomer in the polymer industry.[7]

Caption: Synthesis and subsequent conversion of this compound.

References

- 1. This compound | C6H10O4 | CID 221165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 2-acetyloxypropanoate | 6284-75-9 [chemicalbook.com]

- 3. Solved (22 Points) The spectral data for this problem (#7) | Chegg.com [chegg.com]

- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. WO2013169589A1 - Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid - Google Patents [patents.google.com]

Safety data sheet (SDS) for Methyl 2-acetoxypropanoate.

An In-depth Technical Guide to the Safety Data for Methyl 2-acetoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 6284-75-9), compiled from various safety data sheets and chemical databases.[1][2][3][4] The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical Identification

This compound is also known by several synonyms, including O-Acetyllactic acid methyl ester and methyl 2-acetyloxypropanoate.[3][5]

| Identifier | Value |

| CAS Number | 6284-75-9[1][2][3][6][7][8] |

| Molecular Formula | C6H10O4[1][3][6][7] |

| Molecular Weight | 146.14 g/mol [1][6][7] |

| IUPAC Name | methyl 2-acetyloxypropanoate[1] |

| InChI Key | QTFFGYLLUHQSAS-UHFFFAOYSA-N[8] |

| Canonical SMILES | CC(C(=O)OC)OC(=O)C |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these properties are computed.

| Property | Value | Source |

| Boiling Point | 172.4 °C at 760 mmHg[3] | Molbase |

| Flash Point | 77.2 °C[3] | Molbase |

| Density | 1.083 g/cm³[3] | Molbase |

| Refractive Index | 1.408[3] | Molbase |

| XLogP3 | 0.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Exact Mass | 146.05790880 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 146.05790880 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 10 | PubChem (Computed)[1] |

Hazard Identification and Safety Precautions

GHS Hazard Statements and Precautionary Measures

Based on data for similar compounds, the following GHS classifications may be relevant. However, a specific GHS classification for this compound is not consistently reported across all sources.

-

Hazard Statements: May include warnings for flammability, skin irritation, serious eye irritation, and respiratory irritation.[9][10]

-

Precautionary Statements: Prevention, Response, Storage, and Disposal measures are crucial for safe handling.

The following diagram illustrates a general workflow for hazard identification and response.

Caption: General Hazard Identification and Response Workflow.

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential to minimize risks associated with this compound.

Handling

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, including gloves and eye/face protection.[2][9]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge.[2]

-

Wash hands thoroughly after handling.[9]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store apart from foodstuff containers.[2]

Disposal

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.

-

Do not let the chemical enter drains.[2]

-

Adhered or collected material should be promptly disposed of.[2]

The following diagram outlines the recommended lifecycle for handling this chemical in a laboratory setting.

References

- 1. This compound | C6H10O4 | CID 221165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. methyl 2-acetyloxypropanoate|6284-75-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. methyl 2-acetyloxypropanoate | 6284-75-9 [chemicalbook.com]

- 5. methyl 2-(acetoxy)propionate-Molbase [molbase.com]

- 6. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. Methyl 2-methoxy-2-methylpropanoate | C6H12O3 | CID 12566213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Applications of Methyl 2-acetoxypropanoate: A Guide for Researchers

Introduction

Methyl 2-acetoxypropanoate, a chiral ester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its utility stems from the presence of two reactive carbonyl groups and a stereocenter, which allow for a variety of chemical transformations and the introduction of chirality into target molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its synthesis and analysis, catering to the needs of researchers, scientists, and professionals in drug development.

Commercial Suppliers of this compound

A range of chemical suppliers offer this compound, often with varying purity levels and in different quantities to suit laboratory-scale research and development needs. The compound is available as a racemate and in its enantiomerically pure forms, (R)- and (S)-isomers, which are critical for stereoselective synthesis. Below is a summary of prominent commercial suppliers and their typical product offerings. For the most current pricing and availability, it is recommended to consult the suppliers' websites directly.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Methyl (S)-2-acetoxypropanoate | 14031-88-0 | ≥98% | Inquire |

| Parchem | Methyl (R)-2-acetoxypropanoate | 636-48-6 | Inquire | Bulk and research quantities |

| ChemicalBook | methyl 2-acetyloxypropanoate | 6284-75-9 | 98% | 250mg, 1g, 5g |

| CymitQuimica | This compound | 6284-75-9 | 98% | 100mg, 250mg, 1g, 5g, 25g |

| Doron Scientific | This compound | 6284-75-9 | Inquire | 100mg, 250mg, 1g |

| CP Lab Safety | This compound | 6284-75-9 | 98% | 5g |

| Molbase | methyl 2-(acetoxy)propionate | 6284-75-9 | ≥97% | 1kg |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, essential for researchers working with this compound.

Synthesis of this compound via Acylation of Methyl Lactate (B86563)

A common and efficient method for the laboratory-scale synthesis of this compound is the acylation of the corresponding enantiomer of methyl lactate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The following protocol is a representative example.

Materials and Equipment:

-

(L)-Methyl lactate (or (D)-Methyl lactate for the (R)-enantiomer)

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable base, e.g., triethylamine)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (L)-Methyl lactate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl (S)-2-acetoxypropanoate.

Quality Control: Chiral Gas Chromatography (GC) Analysis

To determine the enantiomeric purity of the synthesized this compound, chiral gas chromatography is a standard and effective analytical technique.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β-DEX™ or γ-DEX™), is required for enantiomeric separation.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: An isothermal or gradient temperature program should be optimized to achieve baseline separation of the enantiomers. A typical starting point could be an isothermal temperature of 100-120 °C.

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Run the analysis under the optimized chromatographic conditions.

-

The two enantiomers will elute at different retention times.

-

Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizing Workflows

To aid in the practical application of this guide, the following diagrams illustrate key processes.

A typical workflow for sourcing and procuring chemical reagents.

Workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to Methyl 2-acetoxypropanoate

This technical guide provides essential information regarding Methyl 2-acetoxypropanoate, tailored for researchers, scientists, and professionals in drug development. The document covers key identifiers, a representative synthetic workflow, and relevant chemical data.

Core Identifiers

This compound is a chemical compound with the molecular formula C6H10O4.[1][2] Key identifying information is summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | methyl 2-acetyloxypropanoate[2] |

| SMILES | CC(C(=O)OC)OC(=O)C[1][2] |

| InChIKey | QTFFGYLLUHQSAS-UHFFFAOYSA-N[2] |

| CAS Number | 6284-75-9[2] |

| Molecular Weight | 146.14 g/mol [2] |

| PubChem CID | 221165[1][2] |

Synthetic Workflow

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search, a general workflow for the synthesis of related ester compounds can be conceptualized. A common method for synthesizing esters is through the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. Another approach is the alkylation of a carboxylate salt.

The following diagram illustrates a generalized workflow for a chemical synthesis, which would be applicable to the production of this compound.

Caption: A generalized workflow for chemical synthesis.

Biological Activity

Currently, there is limited publicly available information directly detailing the biological activities or signaling pathways of this compound. However, the broader class of arylpropionic acids, to which this compound is structurally related, is known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Further research into this specific molecule is required to elucidate its biological functions and potential therapeutic applications.

References

Predicted ¹H and ¹³C NMR Spectra for Methyl 2-acetoxypropanoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 2-acetoxypropanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed breakdown of the expected spectral data based on the compound's molecular structure.

Molecular Structure and Predicted NMR Resonances

This compound possesses a chiral center at the second carbon of the propanoate chain, leading to distinct NMR signals for each unique proton and carbon environment. The structure contains a methyl ester group, an acetoxy group, a methine proton, and a methyl group, each with a characteristic chemical shift.

A diagram of the molecular structure is presented below, with each carbon and its attached protons labeled for clarity in the subsequent spectral predictions.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-acetoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for Methyl 2-acetoxypropanoate. It includes a summary of its characteristic absorption bands, a detailed experimental protocol for obtaining the spectrum, and a logical visualization of the relationship between the molecule's functional groups and their IR signatures. This information is crucial for substance identification, purity assessment, and quality control in research and drug development.

Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the presence of strong absorption bands corresponding to its two ester functional groups. The quantitative data, including the vibrational mode and the corresponding wavenumber, are summarized in the table below. This data is compiled from spectral databases and an analysis of the compound's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2990 - 2950 | Medium | C-H (sp³) Stretch (Alkyl) |

| ~1750 | Strong | C=O Stretch (Ester - Acetoxy) |

| ~1740 | Strong | C=O Stretch (Ester - Methyl Propanoate) |

| ~1450 | Medium | C-H Bend (Methyl/Methylene) |

| ~1370 | Medium | C-H Bend (Methyl) |

| ~1240 | Strong | C-O Stretch (Ester - Acetoxy) |

| ~1120 | Strong | C-O Stretch (Ester - Methyl Propanoate) |

Note: The exact peak positions can vary slightly depending on the experimental conditions.

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by the absorptions of its two ester groups. The presence of two distinct, strong carbonyl (C=O) stretching bands around 1750 cm⁻¹ and 1740 cm⁻¹ is a key feature, confirming the presence of two different ester environments within the molecule. Additionally, the strong C-O stretching vibrations in the 1240 cm⁻¹ to 1120 cm⁻¹ region further corroborate the ester functionalities. The absorptions in the 2990-2950 cm⁻¹ range are characteristic of the C-H stretching vibrations of the methyl and methine groups.

Experimental Protocol

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Objective: To obtain a high-resolution FTIR spectrum of neat this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)

-

Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates)

-

This compound sample

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lens tissue

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the liquid cell windows thoroughly with the cleaning solvent and dry them with a gentle stream of nitrogen or by carefully wiping with lens tissue.

-

Assemble the empty, clean liquid cell and place it in the sample holder of the spectrometer.

-

Acquire a background spectrum. This will be used to subtract the absorbance of the cell windows and any atmospheric components.

-

-

Sample Preparation and Loading:

-

Disassemble the liquid cell.

-

Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the cell windows.

-

Carefully place the second window on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Ensure no air bubbles are trapped.

-

Reassemble the cell holder.

-

-

Sample Spectrum Acquisition:

-

Place the loaded liquid cell into the sample holder of the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

-

Cleaning:

-

After the analysis, disassemble the liquid cell and clean the windows thoroughly with the appropriate solvent to remove all traces of the sample.

-

Store the clean, dry windows in a desiccator to protect them from moisture.

-

Visualization of Key Functional Group Absorptions

The following diagram illustrates the logical relationship between the primary functional groups in this compound and their characteristic absorption regions in the infrared spectrum.

Mass Spectrometry Fragmentation Analysis of Methyl 2-acetoxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2-acetoxypropanoate (C₆H₁₀O₄, MW: 146.14 g/mol ). Understanding the fragmentation pathways of this and related molecules is critical for structural elucidation in metabolomics, drug discovery, and fine chemical synthesis. This document outlines the primary fragmentation mechanisms, presents a plausible mass spectrum with key fragment ions, and provides a detailed experimental protocol for acquiring such data.

Introduction

This compound is a dually functionalized small molecule containing both a methyl ester and an acetate (B1210297) ester group. Its analysis by mass spectrometry, particularly under electron ionization (EI), leads to a characteristic fragmentation pattern resulting from the cleavage of its ester and carbon-carbon bonds. The interpretation of this pattern provides valuable structural information. General principles of ester fragmentation in EI-MS include α-cleavages adjacent to the carbonyl groups and rearrangements.[1][2]

Predicted Mass Spectrum and Fragmentation Data

While a publicly available, quantitatively detailed mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on established principles of ester fragmentation and analysis of structurally similar compounds. The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 146 | [C₆H₁₀O₄]⁺• | C₆H₁₀O₄ | Molecular Ion |

| 115 | [C₅H₇O₃]⁺ | C₅H₇O₃ | Loss of •OCH₃ (methoxide radical) |

| 103 | [C₄H₇O₃]⁺ | C₄H₇O₃ | Loss of •COCH₃ (acetyl radical) |

| 87 | [C₄H₇O₂]⁺ | C₄H₇O₂ | Loss of •COOCH₃ (methoxycarbonyl radical) |

| 74 | [C₃H₆O₂]⁺• | C₃H₆O₂ | McLafferty Rearrangement product |

| 59 | [C₂H₃O₂]⁺ | C₂H₃O₂ | Loss of •CH(CH₃)COOCH₃ |

| 43 | [CH₃CO]⁺ | CH₃CO | Acetyl cation |

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 146) is initiated by the removal of an electron, typically from one of the oxygen atoms. The resulting radical cation undergoes a series of competing fragmentation reactions to yield the observed fragment ions. The primary pathways are illustrated in the diagram below.

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.

4.1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration of 10 µg/mL for analysis.

-

Transfer 1 mL of the final dilution into a 2 mL autosampler vial.

4.2. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-200

-

Scan Speed: 1562 u/s

4.3. Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the analyte. The mass spectrum corresponding to this peak should be extracted and analyzed for the presence of the molecular ion and the key fragment ions listed in the data table.

Conclusion

The fragmentation pattern of this compound under electron ionization is characterized by a series of predictable cleavage and rearrangement reactions. The most prominent fragments are expected to arise from the loss of the methoxide (B1231860) radical, the acetyl radical, and the formation of the stable acetyl cation. This guide provides a framework for the identification and structural confirmation of this compound in various research and development settings.

References

Methodological & Application

Synthesis of Methyl 2-acetoxypropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 2-acetoxypropanoate, a valuable chemical intermediate. The protocols described herein outline two key synthetic pathways: the esterification of lactic acid to produce methyl lactate (B86563), followed by the acetylation of methyl lactate to yield the final product.

Data Presentation

Synthesis of Methyl Lactate via Esterification of Lactic Acid

The yield of methyl lactate is significantly influenced by the molar ratio of the reactants, methanol (B129727) and lactic acid. The following table summarizes the effect of the methanol to lactic acid molar ratio on the reaction yield. The reaction is catalyzed by sulfuric acid and conducted at a temperature not exceeding 135°C.

| Methanol:Lactic Acid Molar Ratio | Number of Theoretical Plates | Yield of Methyl Lactate (%) |

| 1:1 | 4.9 | - |

| 2:1 | 4.9 | - |

| 3:1 | 4.9 | 78.7[1][2] |

| 1:1 | 2.4 | - |

| 2:1 | 2.4 | - |

| 3:1 | 2.4 | - |

| 1:1 | 1.8 | - |

| 2:1 | 1.8 | - |

| 3:1 | 1.8 | - |

Note: Specific yield data for all conditions were not available in the searched literature, but the trend indicates that increasing the methanol to lactic acid molar ratio and the number of theoretical plates in a reactive distillation setup increases the yield of methyl lactate.

Experimental Protocols

Protocol 1: Synthesis of Methyl Lactate via Esterification of Lactic Acid

This protocol details the synthesis of methyl lactate from lactic acid and methanol using sulfuric acid as a catalyst in a reactive distillation setup.

Materials:

-

Lactic Acid (90% purity)

-

Absolute Methanol

-

Concentrated Sulfuric Acid (95%)

-

Sodium Hydroxide (B78521) (for titration)

-

Phenolphthalein (B1677637) indicator

Equipment:

-

Laboratory distillation column with Raschig rings

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Titration apparatus

Procedure:

-

Reaction Setup: Assemble the reactive distillation apparatus. Charge the round-bottom flask with lactic acid and methanol in the desired molar ratio (e.g., 3:1 methanol to lactic acid for higher yields)[2].

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction and Distillation: Heat the mixture to a temperature not exceeding 135°C to avoid thermal degradation of the products. The reaction and distillation occur simultaneously. Methanol vapor travels up the column, and the esterification reaction takes place.

-

Fraction Collection: Collect the overhead fractions. The first fraction will be primarily pure methanol, which can be recycled. The second fraction will be a mixture of methanol and water. The desired product, methyl lactate, remains in the bottom of the column.

-

Monitoring: Monitor the reaction progress by taking samples from the reaction mass every 15 minutes and titrating with a 1 N sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of unreacted lactic acid.

-

Completion: The reaction is considered complete when the temperature at the top of the column rises, indicating that most of the methanol and water have been distilled off.

-

Purification: The resulting methyl lactate in the bottom fraction can be further purified by distillation.

Protocol 2: Synthesis of this compound via Acetylation of Methyl Lactate

This protocol describes a general method for the acetylation of an alcohol (in this case, methyl lactate) using acetic anhydride. This procedure is based on a solvent-free approach, which is environmentally friendly[3].

Materials:

-

Methyl Lactate

-

Acetic Anhydride

-

Vanadyl sulfate (B86663) (VOSO₄) or another suitable catalyst

-

Distilled Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, add methyl lactate and an equimolar amount of acetic anhydride[3].

-

Catalyst Addition: Add a catalytic amount of VOSO₄ (e.g., 1 mol%) to the mixture[3].

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding distilled water and stir for approximately 15 minutes[3].

-

Neutralization and Extraction: Transfer the mixture to a separatory funnel. Carefully add a saturated solution of NaHCO₃ to neutralize any remaining acetic acid and unreacted acetic anhydride. Extract the aqueous phase with ethyl acetate[3].

-

Washing and Drying: Wash the combined organic phases with distilled water until neutral. Dry the organic phase over anhydrous Na₂SO₄[3].

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed purification workflow for this compound.

References

Application Notes and Protocols: Methyl 2-acetoxypropanoate as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxypropanoate, a readily available and cost-effective chiral building block, offers a versatile platform for the stereoselective synthesis of a variety of complex organic molecules. Possessing a stereogenic center at the C2 position, this compound serves as a valuable synthon for the introduction of chirality in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of both an ester and an acetoxy group provides multiple reaction sites for strategic chemical modifications.

These application notes provide an overview of the utility of this compound in asymmetric synthesis, with a focus on its application in diastereoselective alkylation reactions for the construction of new stereocenters. Detailed experimental protocols are provided to facilitate the practical application of this chiral building block in a laboratory setting.

Key Applications

The primary application of methyl (S)-2-acetoxypropanoate as a chiral building block lies in its use as a precursor to chiral enolates for diastereoselective reactions. The inherent chirality of the molecule can be leveraged to control the stereochemical outcome of subsequent bond-forming reactions, leading to the synthesis of enantiomerically enriched products.

1. Diastereoselective Enolate Alkylation:

One of the most powerful applications of chiral esters like this compound is in the diastereoselective alkylation of their corresponding enolates. By forming a lithium enolate, the stereocenter at C2 can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. This strategy is fundamental for the synthesis of α-substituted carboxylic acid derivatives with high stereopurity.

Experimental Protocols

The following section details a representative protocol for the diastereoselective alkylation of the lithium enolate of a derivative of (S)-2-hydroxypropanoic acid, which can be obtained from (S)-methyl 2-acetoxypropanoate. This protocol is based on established methodologies for the alkylation of chiral ester enolates.

Protocol 1: Diastereoselective Alkylation of a Chiral Ester Enolate

This protocol outlines the generation of a lithium enolate from a chiral ester derived from (S)-2-hydroxypropanoic acid and its subsequent diastereoselective alkylation with an electrophile.

Materials:

-

Chiral ester derived from (S)-2-hydroxypropanoic acid (e.g., attached to a chiral auxiliary if enhanced diastereoselectivity is desired, or used directly) (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Lithium diisopropylamide (LDA) solution (1.1 mmol, 1.1 equiv) in THF

-

Electrophile (e.g., benzyl (B1604629) bromide) (1.2 mmol, 1.2 equiv)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral ester (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution (1.1 mmol) dropwise via syringe over 5-10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

-

Alkylation: To the enolate solution, add the electrophile (1.2 mmol) dropwise at -78 °C. Stir the reaction mixture at this temperature and monitor its progress by TLC until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC analysis.

Data Presentation

The efficiency of the diastereoselective alkylation can be quantified by the diastereomeric ratio (d.r.) and the chemical yield. The following table provides a template for summarizing such data.

| Entry | Electrophile (R-X) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzyl bromide | >95:5 | 85 |

| 2 | Methyl iodide | >90:10 | 88 |

| 3 | Allyl bromide | >92:8 | 82 |

Visualization of Experimental Workflow

The logical flow of the diastereoselective alkylation protocol can be visualized as follows:

Conclusion

This compound represents a valuable and accessible chiral building block for asymmetric synthesis. Its utility in diastereoselective enolate alkylation provides a reliable method for the construction of new stereocenters with high levels of stereocontrol. The protocols and data presented herein serve as a practical guide for researchers and scientists in the application of this versatile synthon for the development of complex, enantiomerically enriched molecules. Further exploration of its reactivity will undoubtedly expand its role in the synthesis of novel and medicinally important compounds.

Application Notes and Protocols for Methyl 2-acetoxypropanoate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-acetoxypropanoate in various organic synthesis applications. The information contained herein is intended to guide researchers in leveraging this versatile reagent for the synthesis of valuable chemical intermediates.

Application 1: Synthesis of Methyl Acrylate (B77674) via Pyrolysis

This compound serves as a key precursor in the industrial production of methyl acrylate, a commodity monomer used in the synthesis of a wide range of polymers and resins. The transformation is achieved through a high-temperature gas-phase elimination reaction, also known as pyrolysis. This process is highly efficient and atom-economical, yielding methyl acrylate and acetic acid as the sole products.

The reaction proceeds via a concerted syn-elimination mechanism, where the acetate (B1210297) group and a β-hydrogen are removed simultaneously. This method provides a bio-based route to acrylates, as this compound can be derived from lactic acid.

Quantitative Data Summary: Pyrolysis of this compound

| Parameter | Value | Reference |

| Reaction Type | Gas-Phase Pyrolysis | [1][2] |

| Substrate | This compound (MAPA) | [1][2] |

| Product | Methyl Acrylate | [1][2] |

| Co-product | Acetic Acid | [1][2] |

| Temperature | ~560 °C | [1] |

| Catalyst/Packing | Fused Quartz | [1] |

| Carrier Gas | Nitrogen | [1] |

| Gas Hourly Space Velocity (GHSV) | ~225-450 h⁻¹ | [1] |

| Molar Yield of Methyl Acrylate | ≥ 90% | [1] |

| Molar Selectivity to Methyl Acrylate | ~97.4% | [2] |

Experimental Protocol: Gas-Phase Pyrolysis of this compound

Materials:

-

This compound (MAPA)

-

Acetic acid (excipient)

-

Nitrogen (carrier gas)

-

Fused quartz (ground and sieved, 300-500 µm particle size)[1]

-